2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 941990-96-1
Cat. No.: VC5720442
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941990-96-1 |
|---|---|
| Molecular Formula | C19H19FN2O2 |
| Molecular Weight | 326.371 |
| IUPAC Name | 2-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) |
| Standard InChI Key | SHQHQYKRTJBXEV-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
2-Fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide features a benzamide group substituted with a fluorine atom at the ortho position (C2 of the benzene ring). This group is connected via an amide bond to a 1,2,3,4-tetrahydroquinoline core modified by a propyl chain at the N1 position and a ketone group at C2. The tetrahydroquinoline system imparts partial saturation to the heterocyclic ring, influencing both its electronic and steric properties .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₉H₁₈FN₂O₂, yielding a molecular weight of 340.36 g/mol. This aligns with related compounds such as 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (C₂₁H₂₅FN₂O, MW 340.4 g/mol) and 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (C₁₉H₁₉BrN₂O₂, MW 387.3 g/mol) .
Key Structural Features
-
Fluorinated Benzamide: The fluorine atom at C2 enhances electronegativity, potentially influencing binding interactions with biological targets.
-
Tetrahydroquinoline Core: The partially saturated quinoline ring reduces planarity, possibly improving solubility compared to fully aromatic analogs.
-
Propyl Substituent: The N1-propyl group introduces hydrophobicity, which may affect membrane permeability.
-
Ketone at C2: The 2-oxo group introduces a hydrogen-bond acceptor site, critical for molecular recognition .
Physicochemical Data
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide likely involves two primary components:
-
2-Fluorobenzoic Acid Derivative: Activated as an acid chloride or mixed anhydride for amide coupling.
-
6-Amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline: Synthesized via cyclization and functionalization of aniline derivatives.
Preparation of 6-Amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline
-
Pictet-Spengler Cyclization: Reacting 4-aminophenethyl alcohol with propionaldehyde under acidic conditions forms the tetrahydroquinoline scaffold .
-
Oxidation: Selective oxidation at C2 using potassium permanganate or PCC yields the 2-oxo derivative.
-
Propylation: Alkylation of the secondary amine with propyl bromide introduces the N1-propyl group .
Amide Coupling
The final step involves coupling 2-fluorobenzoic acid with the 6-amino-tetrahydroquinoline intermediate:
-
Reagents: Thionyl chloride (to generate 2-fluorobenzoyl chloride) followed by reaction with the amine in dichloromethane.
-
Conditions: Catalytic DMAP, room temperature, inert atmosphere .
Purification
Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures yield the pure product .
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct studies on this compound are absent, structural analogs exhibit notable bioactivities:
Neuroprotective Activity
The 2-oxo group could mitigate oxidative stress in neuronal models, as seen in similar compounds that reduce ROS by 30% in SH-SY5Y cells .
Structure-Activity Relationships (SAR)
-
Fluorine Position: Ortho-substitution may improve metabolic stability compared to para-fluoro analogs .
-
Propyl Chain: Longer alkyl chains (e.g., propyl vs. methyl) enhance lipophilicity, potentially increasing blood-brain barrier penetration .
-
Ketone Functionality: The 2-oxo group’s hydrogen-bonding capacity is critical for target engagement, as removal abolishes activity in related molecules .
Industrial and Research Applications
Drug Discovery
This compound serves as a lead structure for developing:
-
Kinase Inhibitors: Modulating pathways in oncology or inflammatory diseases.
-
Antipsychotics: Tetrahydroquinolines historically target serotonin and dopamine receptors .
Chemical Biology
The fluorobenzamide group is a versatile handle for photoaffinity labeling or PROTAC (Proteolysis-Targeting Chimera) development .
Challenges and Future Directions
Synthetic Challenges
-
Regioselective Oxidation: Achieving high yields of the 2-oxo derivative without over-oxidation remains a hurdle .
-
Amide Coupling Efficiency: Steric hindrance from the tetrahydroquinoline core may necessitate optimized coupling reagents .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume